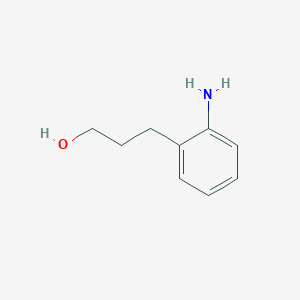

3-(2-Aminophenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXAZQYFSQMFTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80277617 | |

| Record name | 3-(2-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57591-47-6 | |

| Record name | 3-(2-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80277617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Aminophenyl)propan-1-ol (CAS 57591-47-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Aminophenyl)propan-1-ol (CAS number 57591-47-6), a bifunctional organic molecule with significant potential as a building block in medicinal chemistry and materials science. This document collates available physicochemical data, proposes logical synthetic routes, explores potential reactivity and applications, and offers predicted spectroscopic signatures. Given the limited publicly available experimental data for this specific compound, this guide integrates established chemical principles and data from analogous structures to provide a robust framework for researchers. All hypothetical pathways and predicted data are clearly identified as such, ensuring scientific integrity.

Core Molecular Attributes

This compound is a unique scaffold featuring a primary aromatic amine and a primary alcohol separated by a propyl chain. This combination of functional groups offers multiple avenues for chemical modification, making it an attractive starting material for the synthesis of more complex molecules.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not widely reported. The following table summarizes the available information from chemical suppliers and includes predicted values where experimental data is absent.

| Property | Value | Source |

| CAS Number | 57591-47-6 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | Not Reported (likely a liquid or low-melting solid) | Inferred |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Not Reported (expected to be soluble in organic solvents) | Inferred |

| SMILES | NC1=C(CCCO)C=CC=C1 | [1] |

Note: The physical state and solubility are inferred based on the structure and properties of similar aromatic and aliphatic alcohols and amines.

Synthesis and Methodologies

While specific literature detailing the synthesis of this compound is scarce, several logical and well-established synthetic strategies can be proposed. The choice of a particular route would depend on the availability of starting materials, desired scale, and safety considerations.

Proposed Synthetic Pathway: Catalytic Hydrogenation of a Nitro Precursor

A highly plausible and common method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This approach offers high yields and selectivity.

Workflow: Synthesis via Catalytic Hydrogenation

Caption: Proposed synthesis of this compound via catalytic hydrogenation.

Experimental Protocol (Hypothetical):

-

Preparation: In a high-pressure reaction vessel (Parr hydrogenator), dissolve 3-(2-nitrophenyl)propan-1-ol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) (typically 1-5 mol%).

-

Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (typically 50-100 psi).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon and platinum oxide are highly effective and widely used catalysts for the reduction of aromatic nitro groups to amines[3]. They offer good activity under relatively mild conditions.

-

Solvent: Ethanol and ethyl acetate are common solvents for hydrogenation as they are relatively inert under these conditions and can dissolve both the starting material and the product.

-

Pressure: The use of pressurized hydrogen increases the rate of reaction.

Chemical Reactivity and Potential Transformations

The dual functionality of this compound dictates its reactivity, allowing for selective transformations at either the aromatic amine or the primary alcohol.

Reactions of the Aromatic Amine

The aniline-type amino group is a versatile handle for a variety of chemical modifications:

-

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amide.

-

Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be a competing reaction.

-

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures would yield a diazonium salt, a key intermediate for Sandmeyer-type reactions to introduce a range of substituents on the aromatic ring.

-

Formation of Heterocycles: The ortho-relationship of the amino group and the propyl-alcohol side chain provides a template for the synthesis of nitrogen-containing heterocycles, such as tetrahydroquinolines, through intramolecular cyclization reactions.

Reactions of the Primary Alcohol

The primary alcohol can undergo a range of standard transformations:

-

Oxidation: Mild oxidation (e.g., with PCC) would yield the corresponding aldehyde, while stronger oxidizing agents (e.g., Jones reagent) would produce the carboxylic acid.

-

Esterification: Reaction with carboxylic acids or their derivatives under acidic conditions (Fischer esterification) will form the corresponding ester.

-

Etherification: The alcohol can be converted to an ether, for example, through the Williamson ether synthesis.

-

Deoxyamination: The alcohol could be converted to an amine through processes like the Mitsunobu reaction, offering a route to diamine derivatives[4].

Logical Relationship: Functional Group Reactivity

Caption: Reactivity pathways of this compound.

Potential Applications in Research and Development

The aminophenyl alkanol motif is a privileged scaffold in medicinal chemistry, appearing in a number of biologically active compounds. Therefore, this compound represents a valuable starting material for the synthesis of novel drug candidates.

-

Drug Discovery: This compound can serve as a key intermediate in the synthesis of analogues of known drugs or as a fragment in fragment-based drug discovery campaigns. The primary amine and alcohol provide convenient points for the introduction of diversity into a molecular library.

-

Materials Science: The presence of a primary amine and an alcohol allows for its potential use as a monomer in polymerization reactions to form novel polyamides, polyesters, or polyurethanes with unique properties conferred by the aromatic side chain.

-

Ligand Synthesis: The molecule could be elaborated into chelating ligands for metal catalysis or for use in coordination chemistry.

Spectroscopic Characterization (Predicted)

No publicly available spectra for this compound have been identified. The following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons: A complex multiplet pattern in the range of δ 6.5-7.5 ppm.

-

-CH₂- (adjacent to aromatic ring): A triplet around δ 2.6-2.8 ppm.

-

-CH₂- (middle of the chain): A multiplet (likely a sextet) around δ 1.8-2.0 ppm.

-

-CH₂-OH: A triplet around δ 3.6-3.8 ppm.

-

-NH₂ and -OH: Broad singlets that are exchangeable with D₂O. Their chemical shifts would be concentration and solvent-dependent.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic Carbons: Multiple signals in the range of δ 115-145 ppm.

-

-CH₂- (adjacent to aromatic ring): A signal around δ 30-35 ppm.

-

-CH₂- (middle of the chain): A signal around δ 32-37 ppm.

-

-CH₂-OH: A signal around δ 60-65 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.

-

N-H Stretch: Two sharp peaks (for the primary amine) in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-O Stretch: A strong absorption in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 151.

-

Key Fragmentation Patterns: Loss of water (M-18), loss of the propyl alcohol chain, and fragmentation patterns characteristic of anilines.

Safety and Handling

Based on available safety data sheets for this compound, the following precautions should be observed[5]:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage: Keep in a dark place, under an inert atmosphere, at room temperature[1]. It is noted to be stable under recommended storage conditions but may be sensitive to moisture[5].

-

Incompatible Materials: Strong oxidizing agents[5].

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a compound with considerable, yet largely unexplored, potential in synthetic chemistry. While a comprehensive body of experimental data is not yet available in the public domain, its structural features suggest a wide range of possible applications, particularly in the development of novel pharmaceuticals and functional materials. This guide provides a foundational understanding of its properties, potential synthesis, and reactivity, serving as a valuable resource for researchers embarking on studies involving this versatile molecule. It is our hope that this document will stimulate further investigation into the chemistry and applications of this compound.

References

-

Organic & Biomolecular Chemistry Blog. (2024, March 1). Board news. Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Amino-3-(2-aminophenyl)propan-1-ol. In PubChem. [Link]

-

LibreTexts Chemistry. (2022, September 12). Amines and Carbonyls - Imine Formation. [Link]

-

ResearchGate. (n.d.). Catalytic hydrogenation of 2-nitrobenzaldehyde. [Link]

-

MDPI. (2025, April 2). Appl. Sci., Volume 15, Issue 8. [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

-

Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Amines-Practice Problems. [Link]

-

DigitalCommons@UMaine. (n.d.). Selectivity of the Catalytic Hydrogenation of Cinnamaldehyde Using a Polymer Cross-Linked Catalyst. [Link]

-

Organic Chemistry Portal. (n.d.). β-Amino alcohol synthesis by amination (alkylation). [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Amino-1,2-propanediol. In NIST WebBook. [Link]

-

Bera, S., et al. (2024). Harnessing alcohols as sustainable reagents for late-stage functionalisation: synthesis of drugs and bio-inspired compounds. Chemical Society Reviews. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). [Link]

-

National Center for Biotechnology Information. (n.d.). The Transfer Hydrogenation of Cinnamaldehyde Using Homogeneous Cobalt(II) and Nickel(II) (E)-1-(Pyridin-2-yl)-N-(3-(triethoxysilyl)propyl)methanimine and the Complexes Anchored on Fe3O4 Support as Pre-Catalysts: An Experimental and In Silico Approach. In PubMed Central. [Link]

-

Evans, M. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Enamine Formation. [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2021, March 16). Reduction Reactions. [Link]

- Google Patents. (n.d.). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.

-

National Institute of Standards and Technology. (n.d.). 3-Phenylpropanol. In NIST WebBook. [Link]

-

Journal of Pharmaceutical Research International. (2018). Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery. [Link]

-

National Center for Biotechnology Information. (2021, September 6). Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine. In PubMed Central. [Link]

-

Chad's Prep. (2020, November 20). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation. [Video]. YouTube. [Link]

-

Angene Chemical. (n.d.). This compound. [Link]

-

KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. [Link]

-

National Center for Biotechnology Information. (n.d.). Fueling the Pipeline via Innovations in Organic Synthesis. In PubMed Central. [Link]

-

De Gruyter. (n.d.). Hydrogenation of cinnamaldehyde over supported palladium catalysts. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. [Link]

-

LibreTexts Chemistry. (2014, July 25). 18.8: The Reactions of Aldehydes and Ketones with Amines and Amine Derivatives. [Link]

-

MDPI. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. [Link]

- Google Patents. (n.d.). Synthesis method of 3-amino-1,2-propanediol.

-

YouTube. (2022, January 7). Reactions Of Aldehydes & Ketones With Ammonia derivatives (Hydrazine,Phenyl hydrazine,semicarbazide). [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. [Link]

Sources

- 1. 57591-47-6|this compound|BLD Pharm [bldpharm.com]

- 2. angenesci.com [angenesci.com]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. Synthesis of Imide and Amine Derivatives via Deoxyamination of Alcohols Using N-Haloimides and Triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to 3-(2-Aminophenyl)propan-1-ol: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Bifunctional Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the efficient construction of complex molecular architectures with precise functional group displays is paramount. Bifunctional molecules, which possess two or more distinct reactive centers, serve as invaluable building blocks for the synthesis of diverse compound libraries. 3-(2-Aminophenyl)propan-1-ol is one such strategic intermediate, incorporating a primary aromatic amine and a primary aliphatic alcohol. This unique combination of functionalities, positioned on a flexible propanol chain attached to a benzene ring, offers a versatile platform for the generation of novel chemical entities with potential therapeutic applications.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic methodologies for this compound. It is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the strategic application of this compound as a foundational element in the design and synthesis of new pharmaceutical agents.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are rooted in its molecular structure, which dictates its reactivity, solubility, and potential for intermolecular interactions.

Molecular Formula: C₉H₁₃NO[1][2]

Molecular Weight: 151.21 g/mol [1][2]

The structure features a propan-1-ol chain substituted at the 3-position with a 2-aminophenyl group. The ortho-disposition of the amino and propyl groups on the benzene ring can influence the molecule's conformation and reactivity due to potential steric and electronic interactions.

Ambiguity with a Related Compound

It is important for researchers to distinguish this compound (C₉H₁₃NO) from a structurally related compound, 3-Amino-3-(2-aminophenyl)propan-1-ol (C₉H₁₄N₂O, CAS Number: 886364-15-4).[3] This latter compound, a diamine, possesses a significantly different molecular weight (166.22 g/mol ) and distinct chemical properties.[3] Careful verification of the CAS number is crucial to ensure the correct starting material is used in any synthetic endeavor.

Physicochemical Data Summary

A summary of key physicochemical properties for this compound is presented in the table below. It should be noted that while some of this data is available from commercial suppliers, comprehensive, peer-reviewed experimental data is not widely published.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| CAS Number | 57591-47-6 | [1][2] |

| Appearance | Not specified; likely a liquid or low-melting solid | Inferred |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Molecular Visualization

The 2D and 3D structures of this compound are crucial for understanding its spatial arrangement and potential binding interactions.

Caption: 2D Molecular Structure of this compound.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of spectroscopic information for this compound is limited, we can predict the expected spectral features based on its structure. This information is critical for reaction monitoring and final product confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, and the protons of the amine and hydroxyl groups. The aromatic region would likely display a complex multiplet pattern characteristic of an ortho-disubstituted benzene ring. The aliphatic protons on the propanol chain would appear as multiplets, with their chemical shifts influenced by the adjacent aromatic ring and hydroxyl group. The amine and hydroxyl protons would appear as broad singlets, and their chemical shifts could be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. Six of these signals would be in the aromatic region, and three would be in the aliphatic region. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the functional groups present. Key expected peaks include:

-

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the alcohol.

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the region of 1450-1600 cm⁻¹.

-

C-N stretching: In the region of 1250-1350 cm⁻¹.

-

C-O stretching: In the region of 1000-1200 cm⁻¹.

Mass Spectrometry

The mass spectrum would show a molecular ion peak (M⁺) at m/z = 151. The fragmentation pattern would likely involve the loss of water (M-18) from the alcohol and cleavage of the aliphatic chain.

Synthetic Protocols

A common and effective method for the synthesis of this compound involves the reduction of a corresponding nitro-aromatic precursor. A plausible synthetic route is the catalytic hydrogenation of 2-(3-hydroxypropyl)nitrobenzene.

Experimental Workflow: Synthesis via Catalytic Hydrogenation

Caption: A plausible synthetic workflow for this compound.

Detailed Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-hydroxypropyl)nitrobenzene in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filter cake is washed with the reaction solvent.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a widely used and efficient catalyst for the reduction of aromatic nitro groups to amines under mild conditions.[4]

-

Solvent: Ethanol is a good solvent for both the starting material and the product and is compatible with the hydrogenation reaction.

-

Hydrogen Source: Hydrogen gas is the reducing agent. The reaction can often be carried out at atmospheric pressure, making it accessible in most laboratory settings.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry due to the presence of two orthogonal functional groups that can be selectively modified.[5]

-

Scaffold for Library Synthesis: The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide variety of substituents. The primary alcohol can be oxidized, esterified, or etherified. This allows for the rapid generation of a library of diverse compounds for biological screening.

-

Synthesis of Heterocycles: The ortho-relationship of the amine and the propanol side chain makes this molecule a potential precursor for the synthesis of various heterocyclic ring systems, such as benzodiazepines or other fused heterocycles, which are privileged structures in many therapeutic areas.

-

Linker Moiety: The propanol chain can act as a flexible linker to connect a pharmacophore to another functional group, for example, in the design of proteolysis-targeting chimeras (PROTACs) or other targeted drug delivery systems.

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its structural motifs are present in numerous biologically active molecules. Its utility lies in its potential as a starting material for the synthesis of analogs of known drugs or as a scaffold for the discovery of new chemical entities.

Conclusion

This compound represents a strategically important, yet under-characterized, building block for medicinal chemistry and drug discovery. Its bifunctional nature, with an aromatic amine and a primary alcohol, provides a versatile platform for the synthesis of a wide array of derivatives and complex molecular scaffolds. While detailed experimental data in the public domain is sparse, this guide has provided a comprehensive overview of its molecular structure, predicted physicochemical and spectroscopic properties, a plausible and detailed synthetic protocol, and its potential applications. As the demand for novel chemical matter in drug development continues to grow, the strategic use of such versatile building blocks will be instrumental in the discovery of the next generation of therapeutics.

References

- BenchChem. (2025). A Comprehensive Technical Guide to 2-Nitrocinnamic Acid.

- BenchChem. (2025). Stability issues and degradation of 2-Nitrocinnamic acid.

- Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

- Sigma-Aldrich. (n.d.). This compound.

- BLDpharm. (n.d.). 57591-47-6|this compound.

- PubChem. (n.d.). 3-Amino-3-(2-aminophenyl)propan-1-ol.

- BLDpharm. (n.d.). 57591-47-6|this compound.

- Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.

- Enamine. (n.d.). Synthesis of Building Blocks for Drug Design Programmes.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 57591-47-6|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Amino-3-(2-aminophenyl)propan-1-ol | C9H14N2O | CID 44891228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

An In-depth Technical Guide to the Solubility of 3-(2-Aminophenyl)propan-1-ol in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, from reaction kinetics and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 3-(2-Aminophenyl)propan-1-ol, a versatile bifunctional molecule featuring both a primary aromatic amine and a primary alcohol. Due to a lack of extensive published quantitative data, this document focuses on the theoretical principles governing its solubility, predictive frameworks, and a robust, field-proven experimental protocol for accurate solubility determination. By understanding the interplay of intermolecular forces between this solute and a diverse range of organic solvents, researchers can make informed decisions for solvent screening, process optimization, and formulation development.

Introduction to this compound: A Molecule of Interest

This compound is a valuable building block in organic synthesis. Its structure, containing a nucleophilic aromatic amine and a primary alcohol, allows for a variety of chemical transformations, making it a precursor for heterocyclic compounds and other complex molecules of pharmaceutical interest. The solubility of this compound is paramount for its effective use, influencing reaction rates, crystallization behavior, and ease of handling.

Key Structural Features Influencing Solubility:

-

Aromatic Ring: The phenyl group provides a nonpolar, hydrophobic region.

-

Amino Group (-NH2): A primary aromatic amine that is a strong hydrogen bond donor and a moderate acceptor. It also introduces a basic character.

-

Hydroxyl Group (-OH): A primary alcohol that is both a strong hydrogen bond donor and acceptor.

-

Propyl Linker: A flexible three-carbon aliphatic chain that contributes to the molecule's overall nonpolar character.

The presence of both polar, hydrogen-bonding functional groups and a nonpolar aromatic ring suggests a complex solubility profile, with significant miscibility in both polar and some nonpolar solvents.

Physicochemical Properties & Theoretical Solubility Framework

Understanding the inherent properties of this compound is the first step in predicting its behavior in various solvents. While experimental data is sparse, computed properties provide a solid foundation for analysis.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H14N2O | PubChem |

| Molecular Weight | 166.22 g/mol | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donors | 2 (from -OH and -NH2) | PubChem |

| Hydrogen Bond Acceptors | 2 (from N and O) | PubChem |

| Polar Surface Area | 46.25 Ų | PubChem |

The low XLogP3 value of 0.4 suggests that the molecule has a relatively balanced hydrophilic and lipophilic character, predicting moderate solubility in both polar and nonpolar environments.[1]

The Principle of "Like Dissolves Like"

The solubility of a solid in a liquid solvent is maximized when the intermolecular forces of the solute and solvent are similar. For this compound, the key interactions are:

-

Hydrogen Bonding: The -OH and -NH2 groups can form strong hydrogen bonds. Solvents that are also hydrogen bond donors and/or acceptors (e.g., alcohols, water) are expected to be effective.

-

Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to its polar functional groups. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions.

-

Van der Waals Forces (Dispersion): The aromatic ring and alkyl chain contribute to dispersion forces. Nonpolar solvents (e.g., toluene, hexane) will interact primarily through these weaker forces.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[2][3][4] The principle states that substances with similar HSP values are likely to be miscible.[4][5] While the experimental HSP values for this compound are not published, one can predict its solubility based on the HSP of common solvents. Solvents with balanced δP and δH components are expected to be the most effective.

Predicted Solubility Profile in Organic Solvents

Based on the theoretical principles above, we can predict the qualitative solubility of this compound in various classes of organic solvents. This serves as a starting point for experimental screening.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Primary Interactions | Predicted Solubility | Rationale |

|---|---|---|---|---|

| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High | Strong H-bond donor/acceptor character of both solute and solvent. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, THF | Dipole-Dipole, H-Bond Accepting | Moderate to High | Solvents can accept H-bonds from the solute's -OH and -NH2 groups. |

| Nonpolar Aromatic | Toluene, Xylene | Dispersion, π-π Stacking | Low to Moderate | Interaction with the solute's phenyl ring; lack of strong polar interactions. |

| Chlorinated | Dichloromethane, Chloroform | Dipole-Dipole, Dispersion | Moderate | Moderate polarity and some H-bond accepting capability. |

| Aliphatic | Hexane, Heptane | Dispersion | Very Low | Mismatch in polarity and intermolecular forces. |

| Ethers | Diethyl Ether, MTBE | H-Bond Accepting, Dispersion | Low to Moderate | Can accept H-bonds, but overall polarity is low. |

| Esters | Ethyl Acetate | Dipole-Dipole, H-Bond Accepting | Moderate | Good balance of polarity and H-bond accepting ability. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain reliable, quantitative data, the Shake-Flask Method is the gold standard for determining thermodynamic (equilibrium) solubility.[6] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate. This method is consistent with guidelines such as those from the OECD.[7][8][9][10][11]

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions: a. Add an excess amount of solid this compound to a series of vials. An amount that is visibly in excess after equilibration is required (e.g., ~20-50 mg in 2-5 mL of solvent).[6] b. Add a measured volume of the chosen organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

-

Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation. b. Allow the mixtures to shake for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with a 48-hour or 72-hour time point to confirm that the concentration is no longer increasing.[12][13][14]

-

Sample Separation: a. After equilibration, allow the vials to stand undisturbed at the test temperature for at least 1-2 hours to allow coarse particles to settle. b. To separate the undissolved solid, either: i. Centrifuge the vials at high speed. ii. Filter the supernatant using a syringe filter. It is crucial to discard the initial portion of the filtrate to prevent adsorption effects from altering the concentration.

-

Quantification: a. Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the test solvent. b. Analyze Standards: Analyze these standards using a validated analytical method (e.g., HPLC-UV) and plot the response (e.g., peak area) against concentration to generate a linear calibration curve. c. Dilute and Analyze Samples: Accurately dilute the clear, saturated filtrate from step 3 into the concentration range of the calibration curve. d. Calculate Solubility: Analyze the diluted samples and use the calibration curve to determine the concentration of the saturated solution. Multiply by the dilution factor to obtain the final solubility value, typically expressed in mg/mL or mol/L.

Visualization of the Experimental Workflow

Sources

- 1. 3-Amino-3-(2-aminophenyl)propan-1-ol | C9H14N2O | CID 44891228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. kinampark.com [kinampark.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. oecd.org [oecd.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. enamine.net [enamine.net]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. bioassaysys.com [bioassaysys.com]

A Spectroscopic Guide to 3-(2-Aminophenyl)propan-1-ol: An In-depth Technical Analysis for Researchers

Introduction

3-(2-Aminophenyl)propan-1-ol is a bifunctional molecule incorporating a primary aromatic amine and a primary alcohol. This unique structural arrangement makes it a valuable building block in the synthesis of a variety of compounds, from pharmaceutical intermediates to materials science components. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The presented data is a combination of predicted values and analysis based on well-established spectroscopic principles for its constituent functional groups.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with its distinct proton and carbon environments, gives rise to a unique spectroscopic fingerprint. The presence of both an aromatic ring and a flexible propyl chain, substituted with electron-donating amino (-NH₂) and hydroxyl (-OH) groups, results in characteristic signals in its NMR, IR, and mass spectra.

Figure 1: Chemical structure of this compound with key carbon atoms labeled.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the aliphatic chain protons, and the exchangeable protons of the amine and hydroxyl groups. The chemical shifts are influenced by the electron-donating effects of the -NH₂ and -OH groups and the aromatic ring current.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts of exchangeable protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32 (adjust for desired signal-to-noise ratio)

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-12 ppm

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the spectrum using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Ar-H | 6.6 - 7.2 | m | 4H | - |

| -NH₂ | 3.5 - 4.5 | br s | 2H | - |

| -CH₂- (Cα) | ~2.7 | t | 2H | ~7.5 |

| -CH₂- (Cβ) | ~1.8 | m | 2H | ~7.5, 6.5 |

| -CH₂- (Cγ) | ~3.6 | t | 2H | ~6.5 |

| -OH | 1.5 - 2.5 | br s | 1H | - |

Note: Chemical shifts are predicted and may vary based on solvent and concentration. "br s" denotes a broad singlet, "t" a triplet, and "m" a multiplet.

Interpretation:

-

Aromatic Protons (6.6 - 7.2 ppm): The four protons on the benzene ring will appear as a complex multiplet in this region. The ortho and para positions relative to the electron-donating amino group will be shielded and appear at a lower chemical shift (upfield) compared to the meta position.

-

Amino Protons (3.5 - 4.5 ppm): The two protons of the primary amine will typically appear as a broad singlet. The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Aliphatic Chain Protons:

-

Cα-H₂ (~2.7 ppm): These protons are adjacent to the aromatic ring and will appear as a triplet due to coupling with the Cβ protons.

-

Cβ-H₂ (~1.8 ppm): These protons are coupled to both the Cα and Cγ protons, resulting in a more complex multiplet.

-

Cγ-H₂ (~3.6 ppm): These protons are adjacent to the electronegative oxygen atom and are therefore deshielded, appearing as a triplet due to coupling with the Cβ protons.

-

-

Hydroxyl Proton (1.5 - 2.5 ppm): The hydroxyl proton also gives rise to a broad singlet that is subject to changes in chemical shift with experimental conditions.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Experimental Protocol for ¹³C NMR:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Mode: Proton-decoupled

-

Number of scans: 512-1024 (or more for dilute samples)

-

Relaxation delay: 2-5 seconds

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Ar-C (C-N) | ~145 |

| Ar-C (C-C) | ~128 |

| Ar-CH | ~115 - 130 |

| Cα | ~30 |

| Cβ | ~32 |

| Cγ | ~62 |

Interpretation:

-

Aromatic Carbons (115 - 145 ppm): The six aromatic carbons will give rise to distinct signals in this region. The carbon atom attached to the nitrogen (C-N) will be the most deshielded.

-

Aliphatic Carbons:

-

Cγ (~62 ppm): The carbon attached to the hydroxyl group is the most deshielded of the aliphatic carbons.

-

Cβ (~32 ppm): This methylene carbon is in a typical alkane region.

-

Cα (~30 ppm): This benzylic-type carbon is slightly deshielded by the aromatic ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹.

Characteristic IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200 - 3600 | Broad, strong |

| N-H (amine) | 3300 - 3500 | Medium, two bands for primary amine |

| C-H (aromatic) | 3000 - 3100 | Medium to weak |

| C-H (aliphatic) | 2850 - 3000 | Medium to strong |

| C=C (aromatic) | 1450 - 1600 | Medium, multiple bands |

| C-O (alcohol) | 1000 - 1260 | Strong |

| C-N (aromatic amine) | 1250 - 1360 | Strong |

Interpretation:

The IR spectrum of this compound will be dominated by a very broad and strong absorption in the 3200-3600 cm⁻¹ region, which is a composite of the O-H and N-H stretching vibrations.[1][2][3][4][5] The O-H stretch is typically broader than the N-H stretches.[4] The two distinct N-H stretching bands (symmetric and asymmetric) of the primary amine may be observable as shoulders on the broader O-H band.[2][5] The C-H stretching vibrations for the aromatic and aliphatic portions will be present just below 3100 cm⁻¹ and 3000 cm⁻¹, respectively.[3] The fingerprint region will show strong absorptions for the C-O and C-N stretching, as well as characteristic bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.

-

Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole or time-of-flight).

Predicted Mass Spectrum Data (EI):

-

Molecular Ion (M⁺): m/z = 151

-

Key Fragments:

-

m/z = 134 (M-17): Loss of •OH radical

-

m/z = 122 (M-29): Loss of •CH₂OH radical

-

m/z = 106: Benzylic cleavage, formation of [C₇H₈N]⁺

-

m/z = 93: Formation of aniline radical cation [C₆H₅NH₂]⁺•

-

m/z = 31: [CH₂OH]⁺

-

Interpretation of Fragmentation:

Under electron ionization, this compound will likely undergo fragmentation through several key pathways.

Figure 2: Predicted major fragmentation pathways of this compound in EI-MS.

-

Alpha-cleavage: The bond between the Cβ and Cγ carbons can break, leading to the loss of a •CH₂OH radical (m/z 122) or the formation of a [CH₂OH]⁺ ion (m/z 31).

-

Benzylic Cleavage: Cleavage of the Cα-Cβ bond is favorable, leading to the formation of a stable benzylic-type cation at m/z 106.

-

Loss of Water/Hydroxyl: The molecular ion may lose a water molecule (M-18) or a hydroxyl radical (M-17), though the latter is often less common for primary alcohols.

-

Amine Fragmentation: The aromatic amine can direct fragmentation, potentially leading to the formation of an aniline-like fragment at m/z 93.

Conclusion

The spectroscopic data of this compound provides a comprehensive picture of its molecular structure. The combination of NMR, IR, and MS techniques allows for unambiguous identification and characterization. This guide serves as a valuable resource for researchers working with this compound, enabling them to confidently interpret their analytical data and ensure the integrity of their synthetic work.

References

-

Illinois State University Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

-

University of California, Los Angeles Chemistry Department. IR Spectroscopy Tutorial: Amines. [Link]

-

OpenStax. (2023). Organic Chemistry: 12.8 Infrared Spectra of Some Common Functional Groups. [Link]

-

Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 5. chem.libretexts.org [chem.libretexts.org]

Commercial Availability and Supplier Guide for 3-(2-Aminophenyl)propan-1-ol

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-(2-Aminophenyl)propan-1-ol is an aromatic amino alcohol of interest to researchers in medicinal chemistry and drug development. Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on a flexible propyl chain attached to a phenyl ring, makes it a versatile building block for the synthesis of a variety of more complex molecules. This guide provides a comprehensive overview of the commercial availability of this compound, guidance on supplier selection, and technical considerations for its use in a research and development setting.

A critical point of clarification for researchers is the distinction between two similarly named compounds with different CAS numbers. This guide focuses on This compound, CAS Number: 57591-47-6 . Researchers should be aware of a related but structurally distinct compound, 3-Amino-3-(2-aminophenyl)propan-1-ol, CAS Number: 886364-15-4 . The latter possesses an additional amino group on the propyl chain.

Chemical Identity and Properties

A clear understanding of the chemical identity of this compound is paramount for its correct application and for ensuring the integrity of experimental results.

Structure:

Figure 1: Chemical Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 57591-47-6 | BLDpharm[1], Angene Chemical |

| Molecular Formula | C₉H₁₃NO | BLDpharm[1] |

| Molecular Weight | 151.21 g/mol | BLDpharm[1] |

| Appearance | Not specified by most suppliers; likely a solid or oil | - |

| Purity | Typically >96% | Molbase[2] |

| Storage | Keep in dark place, inert atmosphere, room temperature | BLDpharm[1] |

Commercial Suppliers and Product Specifications

This compound is available from a number of chemical suppliers who specialize in providing research-grade chemicals. The following table summarizes a selection of these suppliers and the typical product specifications they offer. It is important to note that availability and specifications can change, and researchers should always consult the supplier's website for the most current information.

Table 2: Commercial Suppliers of this compound (CAS 57591-47-6)

| Supplier | Product Name | Purity | Available Quantities |

| BLDpharm | This compound | Not specified | Inquire for bulk |

| Angene Chemical | This compound | Not specified | mg, g, kg |

| Molbase | This compound | 96% | 250mg |

| Sigma-Aldrich | This compound | Not specified | Inquire |

| Alchem Pharmtech, Inc. | This compound | Not specified | Inquire |

| Baoji Guokang Healthchem co.,ltd | This compound | Not specified | Inquire |

| MySkinRecipes | This compound | 97% | Inquire |

Guidance for Supplier Selection and Quality Control

For researchers in drug development, the selection of a reliable supplier and the implementation of rigorous quality control are critical steps to ensure the reproducibility and validity of their studies. The following workflow outlines a recommended process for qualifying a supplier and the procured material.

Figure 2: Recommended workflow for qualifying suppliers and incoming material.

Key Considerations for Quality Control:

-

Certificate of Analysis (CoA): Always request a lot-specific CoA. This document should clearly state the method of analysis and the results for identity, purity, and any specified impurities.

-

Purity: For applications in drug discovery and development, a purity of >98% is often desirable. The method of purity analysis (e.g., HPLC, GC, NMR) should be appropriate for the compound.

-

Identity Verification: It is best practice to independently verify the identity of the received material using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Impurity Profile: While often not fully characterized by suppliers of research chemicals, understanding the potential impurities based on the synthetic route can be crucial. If a particular impurity is of concern for a specific application, it may be necessary to discuss custom analytical services with the supplier.

Synthetic Routes and Potential Applications

Potential Applications in Drug Development:

The structure of this compound makes it an attractive starting material for the synthesis of various heterocyclic systems and other complex organic molecules. Its potential applications in drug development include:

-

Scaffold for Medicinal Chemistry: The aminophenyl and propanol moieties can be readily modified to explore structure-activity relationships (SAR) in drug discovery programs.

-

Precursor to Biologically Active Molecules: The compound can serve as a key intermediate in the synthesis of compounds targeting a range of biological targets. For example, related aminophenyl alkanol structures are found in compounds with activity at serotonin receptors.[3]

-

Building Block for Combinatorial Libraries: The functional groups allow for its incorporation into combinatorial libraries for high-throughput screening.

Safety and Handling

Based on the available Safety Data Sheet (SDS) for this compound, the following hazards should be noted[4]:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound (CAS 57591-47-6) is a commercially available building block with potential applications in drug discovery and development. Researchers can source this compound from a variety of chemical suppliers. Due to the existence of a structurally related compound with a different CAS number, careful verification of the chemical identity is essential. For applications in a regulated environment, a thorough supplier qualification process and in-house quality control are strongly recommended to ensure the reliability and reproducibility of experimental results.

References

-

Angene Chemical. 3 - (2 - AMinophenyl)propan - 1 - ol ((CAS# 57591-47-6). [Link]

-

Molbase. This compound, 96%. [Link]

-

Baoji Guokang Healthchem co.,ltd. Reagent. [Link]

-

MySkinRecipes. This compound. [Link]

-

PubChem. 3-Amino-3-(2-aminophenyl)propan-1-ol. [Link]

-

Müller, P., & Back, W. (1983). [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane]. Arzneimittel-Forschung, 33(12), 1628–1629. [Link]

Sources

- 1. 57591-47-6|this compound|BLD Pharm [bldpharm.com]

- 2. molbase.com [molbase.com]

- 3. [Structure-activity relationship in ring-opened serotonin analogs: 3-(2-aminophenyl)-propanamine and 1-(N-piperidino)-3-(2-aminophenyl)-3-oxopropane] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Safe Handling of 3-(2-Aminophenyl)propan-1-ol for Research and Development

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for 3-(2-Aminophenyl)propan-1-ol (CAS No. 57591-47-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data sheets to offer a deep dive into the compound's hazard profile, drawing from its structural components—an aromatic amine and a primary alcohol. By understanding the mechanistic underpinnings of its potential toxicity, laboratory personnel can implement robust safety protocols that are both effective and contextually appropriate. This guide details risk assessment, personal protective equipment (PPE), engineering controls, specific handling procedures, and emergency response, ensuring a self-validating system of safety for all laboratory operations involving this compound.

Introduction: A Compound of Interest and Caution

This compound is a molecule with significant potential in synthetic chemistry, serving as a building block in the development of novel pharmaceutical agents and other complex organic structures. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a primary alcohol, makes it a versatile intermediate. However, these same functional groups are the source of its potential hazards. The presence of an aniline derivative moiety, in particular, necessitates a heightened level of caution. Aromatic amines as a class are known for their potential to cause a range of adverse health effects, from skin irritation to more severe systemic issues such as methemoglobinemia and potential carcinogenicity.[1] This guide is predicated on the principle of "as low as reasonably practicable" (ALARP) for exposure, treating the compound with the respect its chemical lineage demands.

Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safe laboratory practice. For this compound, this involves understanding both its immediate and latent hazards.

GHS Classification and Immediate Hazards

Based on available safety data, this compound is classified with the following hazards:

| Hazard Statement | GHS Classification | Description |

| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |

| H315 | Skin Irritation (Category 2) | Causes skin irritation. |

| H319 | Serious Eye Irritation (Category 2) | Causes serious eye irritation. |

| H335 | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | May cause respiratory irritation. |

Source: CymitQuimica Safety Data Sheet[2]

These classifications indicate that the primary routes of acute exposure are ingestion, skin contact, eye contact, and inhalation, leading to immediate irritant effects.

The Aniline Moiety: A Deeper Toxicological Concern

The most significant, and less immediately obvious, hazard stems from the 2-aminophenyl group. This structural feature is an aniline derivative, and aniline itself is a well-studied toxicant.[1][3]

Methemoglobinemia: A primary concern with many aromatic amines is their ability to induce methemoglobinemia.[1] In this condition, the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen.[1] This leads to cyanosis (a bluish discoloration of the skin), fatigue, dizziness, headaches, and in severe cases, can be life-threatening.[1][4] The metabolic N-hydroxylation of the aromatic amine is a key step in this toxic pathway.[5][6][7]

Carcinogenicity: Aniline is classified by the EPA as a probable human carcinogen (Group B2), based on animal studies showing an increased incidence of spleen tumors.[8] While data for this compound itself is not available, the structural alert provided by the aniline moiety means it should be handled as a potential carcinogen.

Dermal Absorption: Aromatic amines are often readily absorbed through the skin, contributing to systemic toxicity.[3]

The Propanol Moiety: Flammability and Irritation

The propan-1-ol side chain contributes to the compound's irritant properties and introduces a consideration of flammability, although it is not classified as a flammable solid. As with all alcohols, heating can generate vapors that may form flammable mixtures with air.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with engineering controls and supplemented by rigorous use of PPE.

Engineering Controls

-

Ventilation: All handling of this compound, particularly when it is in powdered form or being heated, must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.

-

Containment: For procedures with a higher risk of aerosol generation, a glove box may be considered.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.

Personal Protective Equipment (PPE)

The selection of PPE is critical and should be based on the specific laboratory operation being performed.

| PPE Item | Specification | Rationale |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are required when there is a risk of splashing. | Protects against eye irritation from dust or splashes. |

| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). Change gloves frequently and immediately if contaminated. | Provides a barrier against skin contact and absorption. Double-gloving is recommended for extended procedures. |

| Body Protection | A buttoned lab coat. A chemically resistant apron should be worn over the lab coat for larger quantities or when splashing is likely. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Generally not required when working in a fume hood. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary. | Prevents inhalation of dust or vapors. |

Standard Operating Procedures for Safe Handling

Adherence to standardized procedures is paramount for minimizing risk.

Weighing and Dispensing (Solid Form)

The following workflow illustrates the critical steps for safely handling the solid compound.

Caption: Workflow for weighing and dispensing solid this compound.

Causality in Protocol:

-

Working in a fume hood: This is non-negotiable to prevent inhalation of fine particulates which can cause respiratory irritation and systemic toxicity.

-

Using a weigh boat: This minimizes contamination of the balance and surrounding area.

-

Immediate closure of containers: This prevents the release of dust and accidental spills.

-

Decontamination of tools: This prevents cross-contamination and unintentional exposure during subsequent handling.

Storage

-

Container: Store in a tightly sealed container to prevent exposure to air and moisture.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention. |

| Skin Contact | Remove all contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Source: Adapted from general first aid guidelines for hazardous chemicals.[2]

Spill Cleanup

The response to a spill should be dictated by its size and location.

Caption: Decision tree for responding to a chemical spill.

Self-Validation in Spill Response:

-

Assessment First: The initial assessment prevents personnel from rushing into a dangerous situation without the proper equipment or plan.

-

Containment: Using an inert absorbent on a solid spill prevents it from becoming airborne. For aromatic amine spills, specialized decontamination kits are also available.[9]

-

Waste Segregation: All materials used for cleanup must be treated as hazardous waste to prevent further contamination.[10][11]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this material down the drain.

Conclusion

The safe handling of this compound is not merely a matter of following a checklist; it requires a deep understanding of its chemical nature. By recognizing the inherent hazards of its aromatic amine structure—namely the potential for methemoglobinemia and carcinogenicity—researchers can adopt a mindset of proactive caution. The protocols outlined in this guide, from engineering controls to specific handling and emergency procedures, are designed to create a self-validating system of safety. It is the responsibility of every scientist working with this compound to understand and rigorously apply these principles, ensuring that its potential for scientific advancement can be explored without compromising the health and safety of laboratory personnel.

References

-

Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. National Center for Biotechnology Information. [Link]

-

Aniline | ToxFAQs™. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. [Link]

-

Aniline. U.S. Environmental Protection Agency (EPA). [Link]

-

Aromatic Amine Toxicity. Sustainability. [Link]

-

Aniline | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. [Link]

-

Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. ACS Publications. [Link]

-

3-Amino-3-(2-aminophenyl)propan-1-ol. PubChem - NIH. [Link]

-

Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. PubMed. [Link]

-

Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

-

Methemoglobinemia Caused by 8-Aminoquinoline Drugs: DFT Calculations Suggest an Analogy to H4B's Role in Nitric Oxide Synthase. National Center for Biotechnology Information. [Link]

-

(PDF) Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines. ResearchGate. [Link]

-

Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [Link]

-

Spill DECONtamination Kit, Aromatic Amine. SKC Inc. [Link]

-

8 Steps to Handling a Lab Chemical Spill. [Link]

-

Chemical Spill Procedures - Step By Step Guide. Chem Klean. [Link]

Sources

- 1. Aniline | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 4. nj.gov [nj.gov]

- 5. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methemoglobin Formation and Characterization of Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. epa.gov [epa.gov]

- 9. international.skcinc.com [international.skcinc.com]

- 10. westlab.com [westlab.com]

- 11. chemkleancorp.com [chemkleancorp.com]

Leveraging 3-(2-Aminophenyl)propan-1-ol as a Strategic Precursor for Privileged Scaffolds in Drug Discovery

An In-depth Technical Guide

Executive Summary

3-(2-Aminophenyl)propan-1-ol is an organic building block whose true potential lies not in its direct application, but in its strategic utility as a precursor to high-value chemical scaffolds.[1][2] Its molecular architecture, featuring an aniline amine and a primary alcohol separated by a three-carbon linker, is uniquely pre-organized for intramolecular cyclization. This guide provides a technical deep-dive into the primary research application of this molecule: its efficient conversion into the 1,2,3,4-tetrahydroquinoline (THQ) core. Tetrahydroquinolines are recognized as a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents across a wide range of diseases, including cancer, malaria, and HIV.[3] We present the scientific rationale, a detailed synthetic protocol, and a workflow for library generation, empowering research groups to unlock the potential of this versatile starting material.

Introduction: The Strategic Value of a Pre-Organized Scaffold

In modern medicinal chemistry, the efficiency of a synthetic route is paramount. The selection of starting materials that minimize step-count while maximizing structural complexity is a key strategy. This compound is a prime example of such a strategic building block. The critical feature of this molecule is the spatial relationship between the nucleophilic aniline amine and the terminal hydroxyl group. This 1,5-relationship, facilitated by the flexible propyl chain, creates a powerful predisposition for intramolecular cyclization, providing a direct and atom-economical entry into the valuable tetrahydroquinoline heterocyclic system.

This guide will elucidate the primary and most impactful application of this compound: its use as a foundational component for synthesizing libraries of substituted tetrahydroquinolines for drug discovery programs.

Physicochemical & Handling Properties

As a foundational building block, understanding the basic properties of this compound is critical for experimental design and laboratory safety. The compound is commercially available from multiple suppliers, typically as the free base or a more stable hydrochloride salt.[1]

| Property | Value | Source(s) |

| Chemical Name | This compound | [2] |

| CAS Number | 57591-47-6 (free base) | [2] |

| CAS Number | 77971-45-0 (hydrochloride) | [1] |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

| Typical Purity | ≥95% | [1] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature. | [2] |

Core Research Application: A Gateway to Tetrahydroquinolines

The most compelling application for this compound is its role as a direct precursor to the 1,2,3,4-tetrahydroquinoline (THQ) nucleus. This transformation leverages the molecule's inherent reactivity to build a complex, biologically relevant scaffold in a single, efficient step.

Rationale: Tetrahydroquinolines as a Privileged Scaffold

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets, often with high affinity. The THQ core is a quintessential example, appearing in a vast array of natural products and synthetic pharmaceutical agents.[3] This broad utility stems from its rigid, three-dimensional shape and the ability to project substituents into specific vectors, allowing for precise interaction with protein binding pockets. THQ derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-malarial, anti-diabetic, and anti-HIV properties.[3] Therefore, developing efficient synthetic routes to novel THQ libraries is a highly active and valuable area of research.[4][5]

Proposed Synthetic Pathway: Acid-Catalyzed Intramolecular Cyclization

The conversion of this compound to 1,2,3,4-tetrahydroquinoline can be achieved through an acid-catalyzed intramolecular cyclization, a type of reaction known as an N-alkylation via dehydration. The causality is as follows:

-

Protonation of the Hydroxyl Group: In the presence of a strong acid (e.g., H₂SO₄), the primary alcohol is protonated, transforming the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺).

-

Formation of the Carbocation: The protonated hydroxyl group departs as a water molecule, generating a primary carbocation at the terminus of the propyl chain.

-

Intramolecular Nucleophilic Attack: The lone pair of electrons on the adjacent aniline nitrogen acts as an intramolecular nucleophile, attacking the carbocation to form a new carbon-nitrogen bond and close the six-membered ring.

-

Deprotonation: A final deprotonation step regenerates the aromaticity of the catalyst and yields the stable tetrahydroquinoline product.

This proposed transformation is visualized in the diagram below.

Detailed Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydroquinoline

This protocol is designed to be self-validating by including clear steps for reaction monitoring, purification, and characterization.

Objective: To synthesize 1,2,3,4-tetrahydroquinoline from this compound via acid-catalyzed intramolecular cyclization.

Materials:

-

This compound (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%) (0.2 eq)

-

Toluene (solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Silica Gel (for column chromatography)

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 1.51 g, 10 mmol) and toluene (50 mL).

-

Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.11 mL, 2 mmol) dropwise. Causality: Slow addition is crucial to control the exothermic reaction upon mixing acid and solvent.

-

Reaction Execution: Heat the mixture to reflux (approx. 110°C) and maintain for 4-6 hours.

-

Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting material. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing saturated NaHCO₃ solution (50 mL) to quench the acid. Causality: The basic wash neutralizes the sulfuric acid catalyst, making the product extractable into the organic phase.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., starting from 95:5). Causality: Chromatography separates the desired product from any unreacted starting material or potential side products, ensuring high purity.

-

Characterization (Self-Validation): Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of the resulting 1,2,3,4-tetrahydroquinoline. The expected mass [M+H]⁺ would be 134.09 g/mol , corresponding to the loss of a water molecule (18.02 g/mol ) from the starting material (151.21 g/mol ).

Advanced Application: Combinatorial Library Synthesis

Beyond the synthesis of the parent THQ core, the true power of this compound is as a foundational scaffold for creating a diverse library of analogs for high-throughput screening (HTS) in drug discovery.

Proposed Workflow for Library Generation

The synthesized THQ core contains a secondary amine that serves as a versatile chemical handle for further functionalization. A library can be rapidly generated through parallel synthesis techniques.

This workflow allows for the rapid creation of hundreds of distinct analogs from a single, common intermediate, maximizing the exploration of chemical space around a privileged core.

A Note of Caution: Pan-Assay Interference Compounds (PAINS)